Home > Products > Screening Compounds P71802 > N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine
N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine -

N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine

Catalog Number: EVT-5048113
CAS Number:
Molecular Formula: C21H28FN5O2S
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. MK-8033 (5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one 11r) []

  • Compound Description: MK-8033 is a potent dual inhibitor of the c-Met and Ron receptor tyrosine kinases. [] It exhibits preferential binding to the activated kinase conformation, potentially offering advantages over inhibitors targeting inactive kinase forms. [] MK-8033 demonstrated complete tumor growth inhibition in a xenograft model using c-Met amplified cells. []

2. Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide) []

  • Compound Description: Hu7691 functions as a potent and selective inhibitor of Akt, a serine/threonine-specific protein kinase. [] Notably, it displays a 24-fold selectivity towards Akt1 over Akt2, a characteristic linked to reduced cutaneous toxicity, a common side effect of Akt inhibitors. [] This selectivity profile makes Hu7691 a promising candidate for further development as an anticancer agent with an improved safety profile. []

3. PF-06747775 (N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide) []

  • Compound Description: PF-06747775 is an irreversible inhibitor designed to target oncogenic mutant forms of the epidermal growth factor receptor (EGFR) with high selectivity over wild-type EGFR. [] This selectivity is crucial to minimize side effects associated with inhibiting the normal function of EGFR. [] PF-06747775 exhibits potent activity against common EGFR mutations and has advanced to phase-I clinical trials for treating EGFR-driven non-small cell lung cancer. []

4. Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide) []

  • Compound Description: Acrizanib is a potent, small-molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). [] It is specifically designed for topical ocular delivery for treating neovascular age-related macular degeneration. [] Acrizanib demonstrates efficacy in preclinical models of choroidal neovascularization with limited systemic exposure after topical administration, making it a promising candidate for a patient-administered treatment option. []

5. SAR216471 (N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide) []

  • Compound Description: SAR216471 is a novel, reversible antagonist of the P2Y12 receptor, a key target for inhibiting platelet aggregation. [] It demonstrates potent in vivo antiplatelet and antithrombotic activities. [] Its high potency and favorable pharmacological properties position SAR216471 as a potential alternative to clopidogrel, a widely used antiplatelet drug. []

Properties

Product Name

N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine

IUPAC Name

N-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine

Molecular Formula

C21H28FN5O2S

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C21H28FN5O2S/c1-16(2)30(28,29)21-23-12-19(27(21)14-18-7-5-6-8-20(18)22)15-25(3)10-9-17-11-24-26(4)13-17/h5-8,11-13,16H,9-10,14-15H2,1-4H3

InChI Key

PDZQAWVEGVCWRJ-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN(C)CCC3=CN(N=C3)C

Canonical SMILES

CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN(C)CCC3=CN(N=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.